Regioisomeric Differentiation: 2-Thioether vs. 1-Alkyl Benzimidazole Substitution and Computed logP Divergence
The target compound CAS 615280-09-6 is the 2-thioether-substituted regioisomer, whereas CAS 615279-16-8 (1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole) bears the identical o-tolyloxypropyl chain at the N-1 position and lacks the sulfur atom entirely (C₁₇H₁₈N₂O vs. C₁₇H₁₈N₂OS) . This regioisomeric difference produces a computed XLogP3 of 4.7 for the target compound compared to an estimated lower logP for the N-alkylated analog due to the absence of the lipophilic thioether sulfur [1]. The topological polar surface area (tPSA) of the target compound is 63.2 Ų, while the N-alkylated analog lacks the sulfur-associated polar character [1]. In the phenoxyalkylbenzimidazole class, substitution at the 2-position via sulfur is critical for QcrB target engagement in M. tuberculosis, with 1-alkylated variants showing significantly reduced antitubercular activity [2].
| Evidence Dimension | Computed logP (XLogP3) and tPSA — regioisomeric comparison |
|---|---|
| Target Compound Data | XLogP3 = 4.7; tPSA = 63.2 Ų; MW = 298.4 g/mol; contains thioether sulfur |
| Comparator Or Baseline | 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole, CAS 615279-16-8: C₁₇H₁₈N₂O, MW = 266.34 g/mol; no sulfur atom; estimated lower logP (exact computed value not available from authoritative database) |
| Quantified Difference | ΔMW ≈ +32 Da (sulfur atom); ΔtPSA contribution from sulfur; logP differential attributable to thioether sulfur insertion |
| Conditions | Computed physicochemical properties from PubChem 2.2 (release 2021.10.14) using XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
The regioisomeric choice determines whether the compound engages biological targets via 2-thioether-mediated binding (as observed in PAB-class QcrB inhibitors) or via N-1-directed interactions; for antitubercular or enzyme-inhibitor screening cascades, the 2-thioether regioisomer is the mechanistically validated scaffold.
- [1] PubChem Compound Summary CID 1653627. Computed Properties section: XLogP3 = 4.7, tPSA = 63.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1653627. View Source
- [2] Chandrasekera NS, Berube BJ, Shetye G, et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect Dis. 2017;3(12):898-916. SAR demonstrating requirement for 2-position substitution for QcrB targeting. View Source
